Octylphenol (p-OP) vs. Nonylphenol (p-NP): Log Kow and Lipophilicity Comparison for Environmental Fate Modeling
Octylphenol exhibits a lower octanol-water partition coefficient (Log Kow) compared to its primary in-class analog nonylphenol. This difference in lipophilicity is critical for predicting environmental partitioning and bioaccumulation potential. Specifically, p-octylphenol has a reported Log Kow of 5.5, whereas p-nonylphenol has a Log Kow of 5.76, and branched p-nonylphenol has a Log Kow of 5.77 [1].
| Evidence Dimension | Octanol-Water Partition Coefficient (Log Kow) |
|---|---|
| Target Compound Data | Log Kow = 5.5 |
| Comparator Or Baseline | p-Nonylphenol (Log Kow = 5.76); Branched p-nonylphenol (Log Kow = 5.77) |
| Quantified Difference | ΔLog Kow = 0.26 lower for octylphenol vs. p-nonylphenol |
| Conditions | Data from EPA's EPI Suite database and prediction program |
Why This Matters
A lower Log Kow for octylphenol translates to measurably lower predicted bioaccumulation potential, which may simplify environmental risk assessments and permit fewer usage restrictions compared to nonylphenol in certain jurisdictions.
- [1] National Academies of Sciences, Engineering, and Medicine. (2017). TABLE B-1: Octanol–Water Partition Coefficients (KOWs) and Chemical Similarity Scores (CSSs) of Selected Alkylphenols. In Using 21st Century Science to Improve Risk-Related Evaluations. View Source
